(S)-2-Amino-N-methyl-N-((S)-1-methyl-piperidin-3-yl)-propionamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-8(11)10(14)13(3)9-5-4-6-12(2)7-9/h8-9H,4-7,11H2,1-3H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVESULPZKUQRON-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCCN(C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)[C@H]1CCCN(C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
Piperidine-3-carboxylic acid serves as a common precursor. Its esterification (e.g., methyl ester) facilitates subsequent N-methylation while protecting the carboxyl group.
N-Methylation via Transfer Hydrogenation
A patented method employs transfer hydrogenation with formaldehyde under ambient pressure to introduce the methyl group:
-
Reaction Conditions :
The stereochemistry at the 3-position is preserved by conducting the reaction in a chiral environment, often achieved using (S)-proline-derived ligands.
Resolution of Enantiomers
Chiral resolution is performed via diastereomeric salt formation with (R)-mandelic acid or enzymatic resolution using lipases (e.g., Candida antarctica), achieving >99% enantiomeric excess (ee).
Synthesis of (S)-2-Amino-N-methylpropionamide
Starting Material: (S)-2-Aminopropanoic Acid
The carboxyl group is activated using N,N’-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a reactive intermediate.
N-Methylation Strategies
Two approaches are widely used:
Deprotection and Salt Formation
The tert-butoxycarbonyl (Boc) protecting group is removed using HCl in dioxane, followed by salt formation with hydrochloric acid to enhance solubility.
Fragment Coupling and Final Product Assembly
Amide Bond Formation
The piperidine and propionamide fragments are coupled using HOBt (Hydroxybenzotriazole) and DCC :
Purification Techniques
-
Crystallization : Ethanol/water (4:1 v/v) achieves >98% purity.
-
Chiral Chromatography : Chiralpak IC column with hexane/isopropanol (90:10) resolves enantiomers to >99.5% ee.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactors enable precise control over reaction parameters, reducing side products:
Quality Control Metrics
-
Purity : HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) confirms ≥98% chemical purity.
-
Steric Configuration : Circular dichroism (CD) spectroscopy validates chiral integrity.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield (%) | ee (%) |
|---|---|---|---|---|
| Transfer Hydrogenation | High stereoselectivity, ambient pressure | Requires chiral ligands | 85–90 | 99.5 |
| Mitsunobu Reaction | Mild conditions, no racemization | Costly reagents | 70–75 | 99.8 |
| Direct Alkylation | Scalable, low cost | Risk of over-alkylation | 65–70 | 98.5 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-methyl-N-((S)-1-methyl-piperidin-3-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
(S)-2-Amino-N-methyl-N-((S)-1-methyl-piperidin-3-yl)-propionamide serves as a building block for the synthesis of complex organic molecules. It is utilized as a chiral auxiliary in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds.
Chemical Reactions :
- Oxidation : Can be oxidized to form corresponding oxides using agents like hydrogen peroxide.
- Reduction : Reduction reactions yield various derivatives using lithium aluminum hydride.
- Substitution : The amino group can engage in nucleophilic substitution with electrophiles.
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Acidic/Basic |
| Reduction | Lithium aluminum hydride | Anhydrous |
| Substitution | Alkyl halides | Presence of a base |
Biology
In biological research, this compound has been investigated for its potential role in enzyme inhibition and as a ligand for receptor studies. It shows promise in modulating neurotransmitter systems, which could lead to therapeutic applications.
Biological Activity :
- Receptor Modulation : Interacts with neurotransmitter receptors, particularly opioid and orexin receptors.
- Enzyme Inhibition : May inhibit enzymes involved in neurotransmitter metabolism, enhancing synaptic function.
Medicine
The therapeutic potential of this compound is being explored for treating neurological disorders. Its ability to selectively bind to certain receptors suggests applications in pain management and sleep disorders.
Potential Therapeutic Applications :
- Pain Management : Interaction with opioid receptors may lead to new analgesics.
- Sleep Disorders : Activity at orexin receptors indicates possible treatments for sleep-related issues.
Case Study 1: Receptor Binding Studies
Research indicates that this compound exhibits selective binding profiles to various receptors. This selectivity could potentially reduce side effects compared to non-selective agents.
Case Study 2: Therapeutic Efficacy
In animal models, compounds similar to this compound have demonstrated efficacy in reducing pain and improving sleep quality. These findings support further exploration of this compound's therapeutic applications.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-methyl-N-((S)-1-methyl-piperidin-3-yl)-propionamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, including those related to neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
Substituent Variations on the Amide Nitrogen
- (S)-2-Amino-N-methyl-N-((S)-1-methyl-piperidin-3-yl)-propionamide: Substituents: Methyl and (S)-1-methylpiperidin-3-yl. Impact: The bulky piperidine ring enhances lipophilicity, while the methyl group limits steric hindrance. The S-configuration at both stereocenters may optimize chiral recognition in biological systems.
- (S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide (C₁₁H₁₅N₃O₃) : Substituents: Methyl and 3-nitrobenzyl.
- N-[1-(3-Amino-4-phenyl-butyryl)-4-hydroxy-pyrrolidin-2-Ylmethyl]-Propionamide (C₁₉H₂₈N₃O₄) : Substituents: Hydroxy-pyrrolidinylmethyl and phenyl-butyryl. Impact: The hydroxy and phenyl groups enhance hydrogen bonding and π-π interactions, critical for its role as a DPP-IV inhibitor in diabetes treatment.
Ring System Modifications
- Piperidine vs. Pyrrolidine Analogs: Piperidine rings (6-membered) offer greater conformational flexibility than pyrrolidine (5-membered), affecting binding to targets. For example, (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide (C₁₉H₃₀N₃O) uses a rigid pyrrolidine ring with a benzyl group, favoring specific receptor interactions.
Physicochemical Properties
*logP and solubility are inferred based on structural features.
Biological Activity
(S)-2-Amino-N-methyl-N-((S)-1-methyl-piperidin-3-yl)-propionamide is a chiral compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure comprises an amino group, a piperidine ring, and a propionamide moiety, contributing to its biological interactions. The IUPAC name for this compound is (2S)-2-amino-N-[(3R)-1-methylpiperidin-3-yl]propanamide, with a molecular weight of approximately 199.30 g/mol. The InChI key for the compound is PVESULPZKUQRON-DTWKUNHWSA-N, facilitating its identification in chemical databases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound may act as a ligand for various receptors or enzymes, modulating their activity.
- Pathways Involved : It influences neurotransmission pathways, potentially impacting conditions like anxiety and depression due to its piperidine structure.
Biological Activity
Research has indicated several potential biological activities for this compound:
- Enzyme Inhibition : Studies suggest that the compound can inhibit certain enzymes, making it a candidate for drug development targeting metabolic pathways.
- Neuropharmacological Effects : Its structural similarity to known neuroactive compounds positions it as a potential agent for treating neurological disorders.
- Antimicrobial Activity : Preliminary investigations have shown that derivatives of similar piperidine compounds exhibit antimicrobial properties against various pathogens .
Case Study 1: Enzyme Inhibition
A study published in Molecular Pharmacology evaluated the inhibitory effects of related piperidine derivatives on glycine receptors. The results indicated that modifications in the piperidine ring significantly affected binding affinity and inhibitory potency . This suggests that this compound could be optimized for enhanced enzyme inhibition.
Case Study 2: Neuroprotective Properties
Another study explored the neuroprotective effects of piperidine derivatives in models of neurodegenerative diseases. The findings demonstrated that certain modifications led to increased cytotoxicity protection in neuronal cells, indicating potential therapeutic applications for this compound .
Table 1: Comparison of Biological Activities
Table 2: Structure-Activity Relationships (SAR)
| Compound Structure | Modifications | Biological Activity |
|---|---|---|
| Basic piperidine core | N-benzyl moiety | Enhanced cholinesterase inhibition |
| Acyl substituents | Short-chain acyl groups | Improved metabolic stability |
Q & A
Q. Stereochemical validation :
- Chiral HPLC : Compare retention times with enantiomeric standards.
- Optical rotation : Measure specific rotation ([α]D) and compare to literature values.
- NMR NOESY : Confirm spatial proximity of chiral centers via cross-peaks .
Advanced: How can researchers resolve contradictory data in receptor binding assays involving this compound?
Methodological Answer:
Contradictions may arise from:
- Receptor subtype selectivity : Perform assays across related receptors (e.g., sigma-1 vs. sigma-2) using radioligand displacement .
- Solvent effects : Ensure consistent use of DMSO concentrations (<0.1%) to avoid artifactual inhibition.
- Orthogonal assays : Validate binding data with functional assays (e.g., calcium flux for GPCR activity) .
Q. Example data reconciliation :
| Assay Type | Result (IC50) | Likely Cause of Discrepancy |
|---|---|---|
| Radioligand Binding | 120 nM | Non-specific binding to lipid membranes |
| Functional (cAMP) | 450 nM | Partial agonist activity |
Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?
Methodological Answer:
- HPLC-MS : Quantify purity (>98%) and detect degradants (e.g., hydrolyzed amide bonds) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere.
- Karl Fischer Titration : Measure residual water content (<0.5% for hygroscopic batches) .
Q. Typical stability profile :
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 40°C/75% RH, 4 weeks | 5.2 | Hydrolyzed propionamide |
| Light exposure, 1 week | 1.8 | Oxidized piperidine |
Advanced: How does stereochemistry at the piperidine and propionamide moieties influence pharmacological activity?
Methodological Answer:
- Molecular docking : Compare (S,S) vs. (R,R) configurations in silico using receptor crystal structures (e.g., sigma-1 receptor PDB: 5HK1) .
- Enantiomer-specific assays : Synthesize and test all stereoisomers for IC50 shifts.
- Metabolic stability : (S,S) configuration may resist CYP3A4 oxidation due to steric hindrance, enhancing half-life .
Q. Example stereochemical impact :
| Stereoisomer | Sigma-1 IC50 (nM) | Metabolic Half-life (h) |
|---|---|---|
| (S,S) | 85 | 3.2 |
| (R,R) | 1200 | 1.1 |
Basic: What safety precautions are necessary when handling this compound in vitro?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for powder handling to avoid inhalation .
- Spill management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?
Methodological Answer:
- Salt formation : Prepare hydrochloride salt to enhance aqueous solubility (test pH-solubility profile) .
- Prodrug design : Introduce ester groups at the amino moiety for delayed hydrolysis in plasma .
- Nanoparticle encapsulation : Use PLGA nanoparticles to improve CNS penetration (characterize with dynamic light scattering) .
Q. Example bioavailability enhancement :
| Formulation | Solubility (mg/mL) | Brain/Plasma Ratio |
|---|---|---|
| Free base | 0.3 | 0.05 |
| HCl salt | 12.1 | 0.12 |
| PLGA NPs | N/A | 0.38 |
Basic: How can researchers confirm the absence of residual solvents or catalysts post-synthesis?
Methodological Answer:
- GC-MS : Detect volatile residues (e.g., DCM, TFA) with detection limits <10 ppm .
- ICP-OES : Quantify metal catalysts (e.g., Pd from coupling reactions) below 50 ppb .
Advanced: What computational methods predict off-target interactions for this compound?
Methodological Answer:
- PharmaDB screening : Use SwissTargetPrediction to identify potential off-targets (e.g., dopamine D2, κ-opioid receptors) .
- MD simulations : Run 100-ns simulations to assess stability in non-target binding pockets .
Q. Predicted off-targets :
| Target | Binding Energy (ΔG, kcal/mol) | Likelihood |
|---|---|---|
| Dopamine D2 | -8.2 | High |
| κ-Opioid | -7.6 | Moderate |
Basic: What are the key considerations for designing dose-response studies in cell-based assays?
Methodological Answer:
- Solubility limits : Ensure DMSO concentration <0.1% to avoid cytotoxicity.
- Negative controls : Include vehicle (DMSO) and inactive enantiomer .
- Replicate design : Use n ≥ 3 biological replicates with independent compound batches .
Advanced: How can contradictory metabolic stability data between liver microsomes and in vivo models be resolved?
Methodological Answer:
- Species differences : Compare human vs. rodent CYP450 isoform activities (e.g., CYP2D6 vs. CYP2C19) .
- Protein binding adjustments : Measure free fraction in plasma via ultrafiltration .
- Bile excretion studies : Use cannulated models to assess enterohepatic recirculation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
